Keap1-Nrf2-IN-17

Description

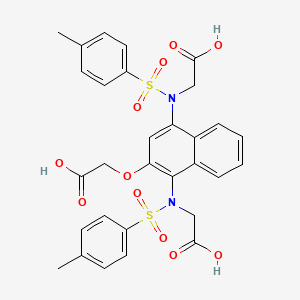

Structure

3D Structure

Properties

Molecular Formula |

C30H28N2O11S2 |

|---|---|

Molecular Weight |

656.7 g/mol |

IUPAC Name |

2-[[3-(carboxymethoxy)-4-[carboxymethyl-(4-methylphenyl)sulfonylamino]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C30H28N2O11S2/c1-19-7-11-21(12-8-19)44(39,40)31(16-27(33)34)25-15-26(43-18-29(37)38)30(24-6-4-3-5-23(24)25)32(17-28(35)36)45(41,42)22-13-9-20(2)10-14-22/h3-15H,16-18H2,1-2H3,(H,33,34)(H,35,36)(H,37,38) |

InChI Key |

HSKNRAQRJUMEIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Keap1-Nrf2-IN-17: A Technical Guide to its Mechanism of Action as a Direct Protein-Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keap1-Nrf2-IN-17, also identified as compound 18 in the primary literature, is a potent, non-covalent inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). By directly disrupting this interaction, this compound prevents the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, enabling it to activate the Antioxidant Response Element (ARE) and drive the transcription of a suite of cytoprotective genes. This document provides an in-depth technical overview of the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.

Core Mechanism of Action: Direct Keap1-Nrf2 PPI Inhibition

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex. This complex polyubiquitinates Nrf2, targeting it for continuous proteasomal degradation and thereby maintaining low intracellular levels of Nrf2.

This compound is a small molecule designed to physically occupy the binding pocket on the Kelch domain of Keap1 where the 'ETGE' motif of Nrf2 normally docks. By competitively and non-covalently binding to this site, this compound directly obstructs the Keap1-Nrf2 interaction. This disruption prevents Nrf2 from being targeted for ubiquitination. Consequently, newly synthesized Nrf2 is able to accumulate in the cytoplasm, translocate to the nucleus, and initiate the transcription of ARE-dependent genes, which encode for a wide array of antioxidant and detoxification enzymes.

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative Data

The inhibitory potency of this compound has been quantified using biochemical assays, and its cellular activity has been confirmed by measuring the upregulation of Nrf2 target genes. The data presented below is derived from the primary publication by Sumi Lee, et al. in the European Journal of Medicinal Chemistry (2024).

Table 1: Biochemical Inhibitory Activity of this compound (Compound 18)

| Assay Type | Description | IC50 (nM) | Ki (nM) |

| FP | Fluorescence Polarization | 14.7 | 8.3 |

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | 4.8 | - |

Data sourced from Lee, S., et al. Eur J Med Chem. 2024;265:116104.

Table 2: Cellular Activity of this compound (Compound 18) in NCM460D Cells

| Target Gene | Function | Fold Induction (at 10 µM) |

| HMOX1 | Heme Oxygenase 1 | ~10.5 |

| GSTM3 | Glutathione S-Transferase Mu 3 | ~4.5 |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | ~3.0 |

Data represents approximate fold change as interpreted from graphical data in Lee, S., et al. Eur J Med Chem. 2024;265:116104.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound in disrupting the Keap1-Nrf2 protein-protein interaction.

Methodology:

-

Reagents: Recombinant human Keap1 Kelch domain protein, a fluorescein-labeled 16-amino acid peptide derived from the Nrf2 Neh2 domain (FITC-Nrf2 peptide), and the test compound (this compound).

-

Assay Buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

-

Procedure:

-

A solution of the Keap1 Kelch domain (final concentration ~70 nM) and the FITC-Nrf2 peptide (final concentration ~10 nM) is prepared in the assay buffer.

-

The test compound is serially diluted (typically from 100 µM to 0.1 nM) in DMSO and then added to the protein-peptide mixture.

-

The reaction is incubated at room temperature for 1 hour in a black, low-volume 384-well plate.

-

Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

-

Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: To provide a more sensitive measurement of the IC50 value for the inhibition of the Keap1-Nrf2 interaction.

Methodology:

-

Reagents: GST-tagged Keap1 Kelch domain, His-tagged Nrf2 peptide, terbium-labeled anti-GST antibody (donor), and a fluorescently labeled anti-His antibody (acceptor).

-

Procedure:

-

The test compound is serially diluted and incubated with the GST-Keap1 and His-Nrf2 proteins.

-

The terbium-labeled donor and fluorescently labeled acceptor antibodies are added to the mixture.

-

The plate is incubated to allow for binding and the FRET reaction to occur.

-

The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at both 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Cell-Based Nrf2 Target Gene Expression Assay (RT-qPCR)

Purpose: To quantify the ability of the compound to activate the Nrf2 pathway in a cellular context by measuring the mRNA levels of Nrf2 target genes.

Methodology:

-

Cell Line: Human colon epithelial cell line (NCM460D).

-

Procedure:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with this compound (e.g., at 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR) is performed using gene-specific primers for Nrf2 target genes (NQO1, HMOX1, GSTM3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. The results are expressed as fold induction over the vehicle-treated control.

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound.

Conclusion

This compound is a potent and specific direct inhibitor of the Keap1-Nrf2 protein-protein interaction. Biochemical assays demonstrate its high affinity for the Keap1 Kelch domain, with inhibitory constants in the nanomolar range. This biochemical activity translates effectively into a cellular response, as evidenced by the robust induction of Nrf2-dependent cytoprotective genes. Its non-covalent, direct inhibitory mechanism offers a promising profile for therapeutic development in diseases associated with oxidative stress, distinguishing it from electrophilic Nrf2 activators that function through covalent modification of Keap1. The data and protocols outlined in this guide provide a comprehensive foundation for further research and development of this and similar compounds.

The Discovery and Development of Keap1-Nrf2-IN-17: A Technical Guide to a Novel PPI Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] This process maintains low intracellular levels of Nrf2. In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).

Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the targeted activation of Nrf2 through the inhibition of its interaction with Keap1 has emerged as a promising therapeutic strategy. Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) offer a direct mechanism to stabilize Nrf2 and upregulate its protective downstream targets.

This technical guide focuses on the discovery and development of Keap1-Nrf2-IN-17 , a recently identified potent inhibitor of the Keap1-Nrf2 PPI. This document provides a comprehensive overview of the experimental methodologies used to characterize this and similar compounds, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

This compound: A Potent, Novel Inhibitor

This compound, also referred to as compound 18 in its discovery publication, is a potent, non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction.[4] Its discovery marks a significant advancement in the development of direct Nrf2 activators. Unlike electrophilic modulators that covalently modify Keap1, direct PPI inhibitors like IN-17 offer a potentially more specific and less reactive approach to Nrf2 activation.

Quantitative Data for Keap1-Nrf2 PPI Inhibitors

The following tables summarize key quantitative data for this compound and other representative Keap1-Nrf2 PPI inhibitors.

| Compound | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |

| This compound (Cpd 18) | Fluorescence Polarization | < 15 | - | - | [4] |

| This compound (Cpd 18) | TR-FRET | - | < 0.1 | - | [5] |

| This compound (Cpd 18) | Surface Plasmon Resonance | - | - | 2.5 | [4] |

| ML334 | Fluorescence Polarization | 1580 | - | - | [6] |

| Compound 1 | TR-FRET | - | 1.3 | - | [7] |

| Compound 2 | TR-FRET | - | 0.8 | - | [7] |

Table 1: Biochemical Potency of Keap1-Nrf2 PPI Inhibitors.

| Compound | Cell Line | Assay Type | EC50 (µM) | Endpoint Measured | Reference(s) |

| This compound (Cpd 18) | NCM460D | qRT-PCR | - | Upregulation of NQO1, GSTM3, HMOX2 mRNA | [4] |

| PLP-10High | HepG2 | ARE-Luciferase Reporter | 3.56 | Luciferase activity | [8] |

| tBHQ | AREc32 | ARE-Luciferase Reporter | - | Luciferase activity | [9] |

Table 2: Cellular Activity of Keap1-Nrf2 Pathway Activators.

Experimental Protocols

This section details the methodologies for key experiments used in the discovery and characterization of this compound and similar inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay

This assay is a highly sensitive method to quantify the inhibition of the Keap1-Nrf2 protein-protein interaction in a homogeneous format.[7][10]

Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-His antibody (donor) bound to His-tagged Keap1 Kelch domain and a fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide (acceptor). When the donor and acceptor are in close proximity due to the Keap1-Nrf2 interaction, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 10 mM HEPES, pH 7.4.

-

His-tagged Keap1 Kelch Domain: Dilute to a final concentration of 5 nM in Assay Buffer.

-

FITC-labeled 9mer Nrf2 Peptide: Dilute to a final concentration of 25 nM in Assay Buffer.

-

Tb-labeled Anti-His Antibody: Dilute to a final concentration of 0.5 nM in Assay Buffer.

-

Test Compounds: Prepare a serial dilution in 100% DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations with a final DMSO concentration of 1%.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the test compound dilution to the wells of a black, low-volume 384-well plate.

-

Add 5 µL of the His-tagged Keap1 Kelch domain solution to each well.

-

Add 5 µL of the FITC-labeled 9mer Nrf2 peptide solution to each well.

-

Add 5 µL of the Tb-labeled Anti-His antibody solution to each well.

-

Incubate the plate at room temperature for 2 to 5 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).

-

The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no Keap1) controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Screening

AlphaLISA is another robust, no-wash immunoassay technology suitable for high-throughput screening of PPI inhibitors.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity through their binding to the interacting proteins. One protein is biotinylated and binds to streptavidin-coated donor beads, while the other protein is tagged (e.g., with a FLAG-tag) and is recognized by an antibody conjugated to acceptor beads. Upon laser excitation at 680 nm, the donor beads release singlet oxygen, which, if in close proximity, activates the acceptor beads to emit light at 615 nm. Inhibitors of the PPI will disrupt this proximity, leading to a decrease in the AlphaLISA signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare according to the manufacturer's recommendations (e.g., AlphaLISA Immunoassay Buffer).

-

Biotinylated Keap1 Protein: Dilute to the desired final concentration in Assay Buffer.

-

FLAG-tagged Nrf2 Peptide: Dilute to the desired final concentration in Assay Buffer.

-

Streptavidin-Donor Beads: Reconstitute and dilute in Assay Buffer.

-

Anti-FLAG-Acceptor Beads: Reconstitute and dilute in Assay Buffer.

-

Test Compounds: Prepare serial dilutions in DMSO and then in Assay Buffer.

-

-

Assay Procedure (384-well format):

-

Add test compounds to the assay plate.

-

Add a mixture of biotinylated Keap1 and FLAG-tagged Nrf2 peptide.

-

Incubate at room temperature for 60 minutes.

-

Add a mixture of Streptavidin-Donor beads and Anti-FLAG-Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

Calculate IC50 values from the dose-response curves as described for the TR-FRET assay.

-

Nrf2/ARE Luciferase Reporter Gene Assay

This cell-based assay is crucial for validating the activity of hit compounds from biochemical screens in a cellular context.[11][12]

Principle: Cells (e.g., HepG2) are stably or transiently transfected with a reporter construct containing multiple copies of the Antioxidant Response Element (ARE) driving the expression of a luciferase gene. When a compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus, binds to the ARE, and induces the expression of luciferase. The resulting luminescence is proportional to the level of Nrf2 activation.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, AREc32) in appropriate media.[9]

-

For transient transfections, co-transfect the ARE-luciferase reporter vector and a control vector (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent. For stable cell lines, maintain the cells under selection pressure.

-

-

Assay Procedure (96-well format):

-

Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds (e.g., this compound) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., tBHQ).

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

-

Data Acquisition:

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

-

Determine the EC50 value, the concentration at which the compound elicits a half-maximal response.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biological pathway and experimental processes.

Caption: The Keap1-Nrf2 Signaling Pathway and Mechanism of IN-17.

Caption: Experimental workflow for Keap1-Nrf2 inhibitor discovery.

Conclusion

The discovery of this compound (compound 18) represents a significant step forward in the development of targeted therapies that leverage the cell's own defense mechanisms. This technical guide provides a foundational understanding of the discovery and characterization process for this and similar potent, direct inhibitors of the Keap1-Nrf2 protein-protein interaction. The detailed experimental protocols and visualized workflows offer a practical resource for researchers in the field of drug discovery and chemical biology who are working to further explore and exploit this important therapeutic pathway. The continued development of specific and potent Keap1-Nrf2 PPI inhibitors holds great promise for the treatment of a wide range of diseases driven by oxidative stress and inflammation.

References

- 1. Regulation of the Nrf2-Keap1 antioxidant response by the ubiquitin proteasome system: an insight into cullin-ring ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BTB Protein Keap1 Targets Antioxidant Transcription Factor Nrf2 for Ubiquitination by the Cullin 3-Roc1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Graphviz [graphviz.org]

- 10. Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction | Semantic Scholar [semanticscholar.org]

- 11. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of the KEAP1–NRF2 Pathway for the Treatment of Neurodegenerative Diseases: Rationale, Assay Methodologies, and Reference Compounds | Springer Nature Experiments [experiments.springernature.com]

The Role of Keap1-Nrf2-IN-17 in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of a battery of antioxidant and cytoprotective genes. The therapeutic potential of modulating this pathway has led to the development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). This technical guide provides an in-depth overview of a potent Keap1-Nrf2 PPI inhibitor, referred to herein as Keap1-Nrf2-IN-17 (also known as compound 18), and its role in mitigating oxidative stress. We present its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of the underlying signaling pathways.

Introduction to the Keap1-Nrf2 Pathway and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The Keap1-Nrf2 pathway is the principal cellular defense mechanism against oxidative stress.[1][2]

Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its negative regulator, Keap1.[3] Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which polyubiquitinates Nrf2, targeting it for degradation by the proteasome.[4] This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stressors, specific cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to mediate Nrf2 ubiquitination.[3] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[5] These target genes encode a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione biosynthesis.[5]

This compound: A Potent Inhibitor of the Keap1-Nrf2 Interaction

This compound (Compound 18) is a potent, small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] It belongs to a class of naphthalene-N,N'-diacetic acid derivatives designed to directly disrupt the binding of Nrf2 to the Kelch domain of Keap1.[1] By competitively inhibiting this interaction, this compound mimics the cellular response to oxidative stress, leading to the stabilization and activation of Nrf2 and the subsequent upregulation of its downstream target genes.

Chemical Structure

The chemical structure of this compound (Compound 18) is provided below.[6]

IUPAC Name: 2-((4-((carboxymethyl)(4-methylphenyl)sulfonamido)-2-((carboxymethoxy)methyl)naphthalen-1-yl)(4-methylphenyl)sulfonamido)acetic acid

Molecular Formula: C36H34N2O10S2

Molecular Weight: 730.79 g/mol

Quantitative Data

The inhibitory potency and cellular activity of this compound (Compound 18) have been characterized using various biochemical and cell-based assays. The following tables summarize the available quantitative data.[1][7]

Table 1: Biochemical Inhibition of Keap1-Nrf2 Interaction [1][7]

| Assay | Parameter | Value |

| Fluorescence Polarization (FP) | IC50 | 0.018 µM |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 0.0072 µM |

Table 2: Cellular Activity of this compound (Compound 18) [1][7]

| Cell Line | Target Gene | Fold Induction (at 10 µM) |

| Human Hepatocellular Carcinoma (HepG2) | HMOX2 | ~4.5 |

| Human Hepatocellular Carcinoma (HepG2) | GSTM3 | ~3.5 |

| Human Hepatocellular Carcinoma (HepG2) | NQO1 | ~2.5 |

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the core mechanism of the Keap1-Nrf2 signaling pathway and the mode of action of this compound.

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical experimental workflow for characterizing a Keap1-Nrf2 PPI inhibitor like this compound.

Caption: Experimental workflow for the characterization of Keap1-Nrf2 PPI inhibitors.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay quantitatively measures the inhibition of the Keap1-Nrf2 PPI in a biochemical format.

Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-labeled 9-mer Nrf2 peptide) is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A competitive inhibitor like this compound will displace the fluorescent peptide from Keap1, causing a decrease in polarization.[8][9]

Materials:

-

Purified recombinant Keap1 Kelch domain protein

-

FITC-labeled 9-mer Nrf2 peptide amide (probe)

-

This compound (or other test compounds)

-

Assay buffer (e.g., HEPES-based buffer)

-

384-well, black, non-binding microplates

-

Microplate reader capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 535 nm)

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add:

-

10 µL of 4 nM FITC-9mer Nrf2 peptide amide.

-

10 µL of 12 nM Keap1 Kelch domain protein.

-

10 µL of assay buffer.

-

10 µL of the inhibitor dilution.

-

-

Include control wells:

-

Maximum polarization (Pmax): Probe + Keap1 + buffer (no inhibitor).

-

Minimum polarization (Pmin): Probe + buffer (no Keap1 or inhibitor).

-

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization of each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min))

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

ARE-Luciferase Reporter Assay

This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene under the control of AREs.

Principle: Cells are engineered to stably express a luciferase reporter gene driven by a promoter containing multiple copies of the ARE. Activation of Nrf2 by an inhibitor like this compound leads to the binding of Nrf2 to the AREs and subsequent transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.[10][11]

Materials:

-

HepG2-ARE-luciferase stable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds)

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

96-well, white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Seed HepG2-ARE-luciferase cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 16-24 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) if the compounds are suspected to be cytotoxic.

-

Express the results as fold induction over the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This technique is used to quantify the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1) in response to treatment with this compound.

Principle: Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA. The cycle threshold (Ct) value is inversely proportional to the initial amount of target mRNA.[12][13]

Materials:

-

Cell line of interest (e.g., HepG2)

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green PCR master mix

-

Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Treat cells with this compound at the desired concentrations and time points.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling program is:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

Melt curve analysis to ensure product specificity.

-

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for Nrf2 and Target Proteins

Western blotting is used to detect and quantify the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1).

Principle: Proteins are extracted from cell lysates, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then probed with primary antibodies specific to the proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a chemiluminescent substrate allows for the detection of the protein bands.[14][15]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands relative to the loading control.

Cellular Reactive Oxygen Species (ROS) Measurement

This assay measures the intracellular levels of ROS, which are expected to be reduced by the activation of the Nrf2 pathway.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[5][16]

Materials:

-

Cell line of interest

-

This compound

-

An oxidative stress inducer (e.g., hydrogen peroxide, H2O2)

-

DCFH-DA probe

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well, black, clear-bottom cell culture plates

-

Fluorescence microplate reader (Excitation: ~488 nm, Emission: ~525 nm)

Protocol:

-

Pre-treat cells with this compound for a sufficient time to allow for the induction of antioxidant enzymes (e.g., 16-24 hours).

-

Wash the cells with HBSS.

-

Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.

-

Wash the cells again to remove excess probe.

-

Induce oxidative stress by treating the cells with H2O2 for a short period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader.

-

Compare the fluorescence levels in cells treated with the inhibitor and the oxidative stressor to those treated with the stressor alone to determine the percentage of ROS reduction.

Co-Immunoprecipitation (Co-IP) of Keap1 and Nrf2

Co-IP is used to confirm that this compound disrupts the interaction between Keap1 and Nrf2 within the cellular context.

Principle: An antibody against a "bait" protein (e.g., Keap1) is used to pull down the bait protein and any associated "prey" proteins (e.g., Nrf2) from a cell lysate. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of the prey protein. A decrease in the amount of co-precipitated Nrf2 in the presence of the inhibitor indicates disruption of the interaction.[17][18]

Materials:

-

Cell line of interest

-

This compound

-

Co-IP lysis buffer

-

Antibody against the bait protein (e.g., anti-Keap1)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Western blotting reagents

Protocol:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-Keap1 antibody or an isotype control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against both Keap1 and Nrf2.

Conclusion

This compound (Compound 18) serves as a potent and valuable tool for investigating the therapeutic potential of activating the Nrf2 pathway. Its ability to directly inhibit the Keap1-Nrf2 PPI leads to the upregulation of a robust antioxidant response, offering a promising strategy for combating diseases associated with oxidative stress. The experimental protocols detailed in this guide provide a comprehensive framework for the characterization of this and other similar Keap1-Nrf2 inhibitors, from initial biochemical screening to cellular mechanism of action studies. Further research into the pharmacokinetics and in vivo efficacy of such compounds will be crucial in translating the promise of Nrf2 activation into clinical applications.

References

- 1. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. signosisinc.com [signosisinc.com]

- 5. doc.abcam.com [doc.abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2 luciferase reporter assay. [bio-protocol.org]

- 12. Nrf2/Keap1 pathway gene expression analysis [bio-protocol.org]

- 13. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 17. 2.12. Co-immunoprecipitation [bio-protocol.org]

- 18. Co-immunoprecipitation [bio-protocol.org]

Keap1-Nrf2 Pathway Modulation by Small Molecule Inhibitors: A Technical Guide to Cytoprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, Keap1, acting as a substrate adaptor for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][5] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination.[3][4] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[2][4] This orchestrated gene expression program enhances cellular resilience against various pathologies, including chronic diseases and cancer.[1][6] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) represent a promising therapeutic strategy to harness the cytoprotective effects of this pathway. This document provides a technical overview of the Keap1-Nrf2 pathway as a therapeutic target, focusing on the mechanism of action of PPI inhibitors and the experimental methodologies used to characterize them. While specific data for a compound designated "Keap1-Nrf2-IN-17" is not available in the public domain, this guide will utilize data from well-characterized Keap1-Nrf2 inhibitors to illustrate the principles of action and evaluation.

The Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, the cell maintains a low level of the transcription factor Nrf2. This is achieved through its continuous degradation mediated by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Keap1 serves as the substrate adaptor, binding to Nrf2 and presenting it for ubiquitination.

Upon cellular stress, such as exposure to reactive oxygen species (ROS) or electrophiles, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, Nrf2 stabilizes, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to AREs, initiating the transcription of a battery of over 250 genes. These genes encode for antioxidant enzymes (e.g., NQO1, HO-1, SOD), detoxification enzymes (e.g., GSTs), and proteins involved in glutathione metabolism, thus fortifying the cell's defense mechanisms.[7][8]

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1/Nrf2 Signaling Pathway [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Keap1-Nrf2-IN-17: A Potent Modulator of the Nrf2 Antioxidant Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Keap1-Nrf2-IN-17, also identified as compound 18 in recent literature, has emerged as a highly potent, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2] By disrupting the binding of Keap1 to Nrf2, this compound prevents the proteasomal degradation of Nrf2, leading to its nuclear accumulation and the subsequent transcriptional activation of a broad spectrum of cytoprotective genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its profound effects on gene expression, and detailed experimental protocols for its characterization.

Introduction to the Keap1-Nrf2 Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 functions as a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2.[3] This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins (sMaf). This heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes, initiating their transcription. These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively fortify cellular defenses against stress.

This compound: A Potent PPI Inhibitor

This compound is a novel, highly potent small-molecule inhibitor designed to directly disrupt the Keap1-Nrf2 protein-protein interaction. Identified as compound 18 in a study by Sumi Lee and colleagues, this naphthalene derivative demonstrates exceptional activity in biochemical assays.[1][2]

Mechanism of Action

This compound functions as a direct, non-covalent inhibitor of the Keap1-Nrf2 interaction. By binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2, this compound competitively inhibits the sequestration of Nrf2. This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its stabilization, nuclear translocation, and the activation of the Nrf2-dependent antioxidant response.

Signaling Pathway Diagram

References

- 1. Structural modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]

Preliminary Technical Guide on a Hypothetical Keap1-Nrf2 Modulator: IN-17

Disclaimer: As of November 2025, publicly available data on a specific molecule designated "Keap1-Nrf2-IN-17" is not available. This document serves as a comprehensive, in-depth technical guide structured around a hypothetical Keap1-Nrf2 pathway modulator, herein referred to as IN-17. The principles, experimental protocols, and data presentation formats are based on established research on the Keap1-Nrf2 signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3][4] Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its negative regulator, Keap1.[1][3][4][5] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of the transcription factor.[1][3][4][6]

Under conditions of oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts its ability to mediate Nrf2 degradation.[1][3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][2][7] This, in turn, upregulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[2][6][8]

Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][3][6]

Hypothetical Mechanism of Action for IN-17

IN-17 is a hypothetical small molecule designed to modulate the Keap1-Nrf2 pathway. Its proposed mechanism of action is the disruption of the Keap1-Nrf2 protein-protein interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of ARE-dependent gene expression. The following diagram illustrates this proposed mechanism.

Quantitative Data Summary for IN-17

The following tables present a template for the quantitative data that would be generated during the preliminary evaluation of a Keap1-Nrf2 modulator like IN-17.

Table 1: In Vitro Activity of IN-17

| Assay Type | Cell Line | Endpoint | IN-17 Value (µM) | Positive Control (µM) |

| Keap1-Nrf2 Binding Assay | - | IC50 | Data not available | Data not available |

| ARE-Luciferase Reporter | HEK293T | EC50 | Data not available | Data not available |

| NQO1 Induction | HaCaT | EC50 | Data not available | Data not available |

| HO-1 Induction | A549 | EC50 | Data not available | Data not available |

Table 2: In Vitro Cytotoxicity of IN-17

| Cell Line | Assay | Incubation Time (h) | CC50 (µM) |

| HepG2 | MTT | 24 | Data not available |

| HEK293T | CellTiter-Glo | 48 | Data not available |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ARE-Luciferase Reporter Assay

Objective: To determine the ability of IN-17 to activate the Nrf2 pathway.

Materials:

-

HEK293T cells

-

ARE-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine 3000

-

DMEM with 10% FBS

-

IN-17 and positive control (e.g., sulforaphane)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

-

After 24 hours, co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

-

After another 24 hours, replace the medium with fresh DMEM containing various concentrations of IN-17 or the positive control.

-

Incubate for 16-24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

Western Blot for Nrf2 and Downstream Targets

Objective: To assess the effect of IN-17 on the protein levels of Nrf2 and its target genes (e.g., NQO1, HO-1).

Materials:

-

A549 cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed A549 cells in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with various concentrations of IN-17 for the desired time points.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the preliminary in vitro evaluation of a hypothetical Keap1-Nrf2 modulator.

References

- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Keap1-Nrf2 Inhibition by IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.

Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a variety of diseases characterized by oxidative stress and inflammation. One strategy to activate this pathway is through the use of small molecule inhibitors that disrupt the protein-protein interaction (PPI) between Keap1 and Nrf2. This guide provides an in-depth technical overview of the structural basis of inhibition of the Keap1-Nrf2 interaction by the potent small molecule inhibitor, IN-17.

Keap1-Nrf2 Interaction: A "Hinge and Latch" Mechanism

The interaction between Keap1 and Nrf2 is a highly regulated process. Keap1 is a homodimer, and each monomer provides a binding site for Nrf2. The Neh2 domain of Nrf2 contains two distinct binding motifs that interact with the Kelch domain of Keap1: a high-affinity "ETGE" motif and a low-affinity "DLG" motif. This dual binding is often described by a "hinge and latch" model, where the high-affinity ETGE motif acts as a hinge, anchoring Nrf2 to one Keap1 monomer. The lower-affinity DLG motif then acts as a latch, binding to the second Keap1 monomer and orienting Nrf2 for efficient ubiquitination. Disruption of this interaction, particularly at the high-affinity ETGE binding site, is a key strategy for the development of Nrf2 activators.

IN-17: A Potent Inhibitor of the Keap1-Nrf2 Interaction

IN-17, also known as compound 18 in the scientific literature, is a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. It belongs to a series of 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acid derivatives designed to mimic the key interactions of the Nrf2 ETGE motif within the Keap1 Kelch domain binding pocket.

Quantitative Analysis of IN-17 Inhibition

The inhibitory potency of IN-17 has been quantified using biochemical assays. The following table summarizes the available data for IN-17 (compound 18) and a closely related analog, compound 17b, from the same study.

| Compound | TR-FRET IC50 (nM) |

| IN-17 (Compound 18) | 3.8 |

| Compound 17b | 3.2 |

Data sourced from Lee, S., et al. (2024). Eur J Med Chem.

Structural Basis of Inhibition

While a co-crystal structure of IN-17 with the Keap1 Kelch domain is not publicly available, the structural basis of its inhibitory activity can be inferred from the extensive structure-activity relationship (SAR) studies and the known binding modes of similar inhibitors. The 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acid scaffold is designed to occupy the central pocket of the Keap1 Kelch domain. The two carboxylic acid moieties are crucial for mimicking the acidic residues of the ETGE motif of Nrf2, forming key hydrogen bonds and salt bridges with conserved arginine residues (Arg380, Arg415, and Arg483) in the Keap1 binding site. The naphthalene core provides a rigid scaffold and establishes hydrophobic and π-stacking interactions within the pocket. The arylsulfonamido groups further extend into the binding site, making additional contacts that contribute to the high-affinity binding. The specific C2-substituent on the naphthalene core of IN-17 is optimized to enhance these interactions and improve the overall potency.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.

Materials:

-

His-tagged Keap1 Kelch domain protein

-

FITC-labeled 9-mer Nrf2 peptide (amide)

-

Tb-anti-His antibody (donor fluorophore)

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4)

-

Test compounds (e.g., IN-17) dissolved in DMSO

-

384-well microplates

Protocol:

-

Prepare serial dilutions of the test compound (IN-17) in DMSO.

-

To each well of a 384-well plate, add a small volume (e.g., 0.2 µL) of the compound dilution.

-

Prepare a solution of His-tagged Keap1 Kelch domain protein and Tb-anti-His antibody in assay buffer. The final concentrations should be optimized, for example, 5 nM Keap1 and 0.5 nM antibody.

-

Dispense the Keap1/antibody solution into the wells containing the test compound.

-

Prepare a solution of the FITC-labeled 9-mer Nrf2 peptide in assay buffer. The final concentration should be optimized, for instance, 25 nM.

-

Add the Nrf2 peptide solution to the wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1-5 hours) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 495 nm for terbium and 520 nm for FITC) wavelengths, with a time delay to reduce background fluorescence.

-

The ratio of the acceptor (FITC) to donor (terbium) emission is calculated. A decrease in this ratio indicates inhibition of the Keap1-Nrf2 interaction.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the mechanism of action of IN-17.

Methodological & Application

Application Note & Protocol: Keap1-Nrf2-IN-17 In Vitro Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) controls the expression of a wide array of antioxidant and detoxification genes.[2] Under normal physiological conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its continuous ubiquitination and proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4] In response to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts its ability to target Nrf2 for degradation.[5] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of cytoprotective genes via the Antioxidant Response Element (ARE).[4][6]

Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][7] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) can mimic the cellular stress response, leading to Nrf2 stabilization and the upregulation of protective genes. Keap1-Nrf2-IN-17 is a putative small molecule inhibitor designed to block this interaction. This document provides a detailed protocol for an in vitro Fluorescence Polarization (FP) assay to characterize the inhibitory activity of this compound.

Keap1-Nrf2 Signaling Pathway

The diagram below illustrates the mechanism of the Keap1-Nrf2 pathway. In the basal state, Keap1 targets Nrf2 for degradation. An inhibitor, such as this compound, prevents this interaction, leading to Nrf2 stabilization and activation of antioxidant gene expression.

Caption: The Keap1-Nrf2 signaling pathway and mechanism of inhibition.

Principle of the Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a powerful technique for monitoring molecular interactions in solution.[8] The assay measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner.[9]

-

Low Polarization: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in the depolarization of emitted light and a low FP signal.

-

High Polarization: When the fluorescent Nrf2 peptide binds to the much larger Keap1 protein, its tumbling slows significantly. This leads to a higher polarization of the emitted light and a high FP signal.

-

Inhibition: In the presence of an inhibitor like this compound, the formation of the Keap1:Nrf2 peptide complex is disrupted. The fluorescent peptide is displaced, tumbles freely again, and the FP signal decreases.

This change in polarization is directly proportional to the amount of fluorescent peptide bound to Keap1, allowing for the quantitative measurement of inhibition.

Experimental Protocol: this compound FP Assay

This protocol is designed for screening and characterizing inhibitors of the Keap1:Nrf2 interaction in a 96-well format.[10]

Materials and Reagents

-

Recombinant Human Keap1 Protein

-

FAM-labeled Nrf2 peptide (containing the ETGE motif)

-

Keap1-Nrf2 Assay Buffer

-

Bovine Serum Albumin (BSA), 10 mg/ml

-

This compound (Test Inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, low-binding microplate

-

Plate reader capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 530 nm)

Experimental Workflow

The workflow diagram below outlines the key steps of the Fluorescence Polarization assay for screening Keap1-Nrf2 inhibitors.

References

- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]

- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westbioscience.com [westbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: Keap1-Nrf2-IN-17 for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Keap1-Nrf2 Pathway in Neurodegenerative Diseases

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A common hallmark of these devastating disorders is the accumulation of oxidative stress and neuroinflammation, which contribute significantly to neuronal damage.[1][2][3][4] The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against these stressors.[1][3][4][5][6]

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][5][7] In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[1][7] This transcriptional activation leads to the production of a wide array of antioxidant and anti-inflammatory proteins, which help to restore cellular homeostasis and protect neurons from damage.[6][8][9] Dysregulation of the Keap1-Nrf2 pathway has been observed in various neurodegenerative disease models and in human patients, making it a promising therapeutic target.[10][11]

Keap1-Nrf2-IN-17: A Potent Inhibitor of the Keap1-Nrf2 Interaction

This compound is a potent small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Keap1 and Nrf2. By disrupting this interaction, this compound prevents the Keap1-mediated degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of the Nrf2-dependent antioxidant response. Unlike electrophilic Nrf2 activators, which covalently modify Keap1, direct PPI inhibitors like this compound offer a potentially more specific and reversible mechanism of action. This makes this compound a valuable research tool for studying the therapeutic potential of Nrf2 activation in neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its activity. Please note that specific experimental values for this compound are not publicly available and the data presented here are representative values based on similar direct Keap1-Nrf2 PPI inhibitors found in the literature. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental systems.

| Parameter | Value | Notes |

| Molecular Weight | Data not available | Refer to manufacturer's datasheet. |

| Purity | >98% | As determined by HPLC. |

| Solubility | Soluble in DMSO | Prepare stock solutions in DMSO. |

| IC50 (Keap1-Nrf2 PPI Assay) | 5 - 50 nM (representative) | The half-maximal inhibitory concentration for disrupting the Keap1-Nrf2 interaction. Determined by Fluorescence Polarization or ELISA-based assays.[12][13][14] |

| EC50 (Nrf2 Activation in Cells) | 50 - 500 nM (representative) | The half-maximal effective concentration for inducing Nrf2-dependent gene expression (e.g., NQO1, HO-1) in neuronal cell lines. |

| In Vivo Efficacy | Dose-dependent | Effective doses in mouse models of neurodegeneration for similar compounds are typically in the range of 1-10 mg/kg.[8] Pharmacokinetics and optimal dosing need to be determined empirically. |

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro Keap1-Nrf2 Protein-Protein Interaction (PPI) Assay (Fluorescence Polarization)

This assay measures the ability of this compound to directly disrupt the interaction between purified Keap1 protein and a fluorescently labeled Nrf2 peptide.

Materials:

-

Recombinant human Keap1 protein

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

This compound

-

DMSO (for compound dilution)

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Dilute Keap1 protein to a final concentration of 20 nM in Assay Buffer.

-

Dilute the fluorescently labeled Nrf2 peptide to a final concentration of 10 nM in Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Setup (per well):

-

Add 10 µL of the Keap1 protein solution.

-

Add 5 µL of the this compound solution (or DMSO for control wells).

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the fluorescently labeled Nrf2 peptide solution.

-

-

Incubation:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization (FP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The FP signal is proportional to the amount of Nrf2 peptide bound to Keap1.

-

Plot the FP signal against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the ability of this compound to activate the transcriptional activity of Nrf2 in a cellular context.

Materials:

-

A neuronal cell line (e.g., SH-SY5Y, PC12) stably or transiently transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics.

-

This compound

-

DMSO

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the ARE-luciferase reporter cells in the 96-well plates at a density of 2 x 10^4 cells per well.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

-

Incubation:

-

Incubate the cells for 18-24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent like CellTiter-Glo®) if cytotoxicity is a concern.

-

Plot the fold induction of luciferase activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Calculate the EC50 value from the dose-response curve.

-

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration (Representative)

This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a mouse model of a neurodegenerative disease (e.g., the MPTP model of Parkinson's disease or the APP/PS1 model of Alzheimer's disease).[8]

Materials:

-

Appropriate mouse model of neurodegeneration and wild-type control mice.

-

This compound

-

Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline).

-

Equipment for behavioral testing (e.g., rotarod, Morris water maze).

-

Reagents for tissue processing, immunohistochemistry (e.g., antibodies against tyrosine hydroxylase for dopaminergic neurons, or Aβ plaques), and biochemical assays (e.g., ELISA kits for oxidative stress markers).

Procedure:

-

Animal Grouping and Dosing:

-

Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle to the animals daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Behavioral Testing:

-

Perform behavioral tests at baseline and at specified time points during the treatment period to assess motor function, learning, and memory, depending on the disease model.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Process the brains for:

-

Immunohistochemistry: To quantify neuronal survival, protein aggregates, or neuroinflammation.

-

Biochemical analysis: To measure levels of Nrf2 target genes, oxidative stress markers (e.g., malondialdehyde), and inflammatory cytokines in brain homogenates.

-

-

-

Data Analysis:

-

Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the results between the different treatment groups.

-

Correlate the behavioral outcomes with the neuropathological and biochemical findings.

-

Visualizations

Caption: Keap1-Nrf2 signaling pathway and mechanism of this compound.

Caption: Workflow for screening and validation of Keap1-Nrf2 inhibitors.

Caption: How this compound is expected to mitigate neurodegeneration.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Keap1/Nrf2 pathway suppresses mitochondrial dysfunction, oxidative stress, and motor phenotypes in C9orf72 ALS/FTD models | Life Science Alliance [life-science-alliance.org]

- 4. Role of the Keap1/Nrf2 pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEAP1-modifying small molecule reveals muted NRF2 signaling responses in neural stem cells from Huntington's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impaired antioxidant KEAP1-NRF2 system in amyotrophic lateral sclerosis: NRF2 activation as a potential therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Keap1-Nrf2-IN-17 in Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction